molecular formula C16H18ClN3 B1607432 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine CAS No. 860787-10-6

1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine

Cat. No. B1607432
M. Wt: 287.79 g/mol
InChI Key: PTUJECVYMIOYMK-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-pyridinyl)methyl-4-phenylpiperazine (1-CPP) is a novel synthetic compound which has recently been studied for its potential applications in scientific research. It is a member of the piperazine family and is structurally related to other piperazine compounds such as phenylpiperazine and pyridylpiperazine. 1-CPP has a unique structure with a chloro-pyridinyl group, which is believed to be responsible for its distinct biological activities. This compound has been studied for its potential to act as an agonist or antagonist of various receptors in the body, as well as its ability to modulate the activity of enzymes. In addition, it has been used in several laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research efforts have led to the synthesis of several heterocyclic compounds using 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine as a precursor or a core component. For instance, Ju Xiu-lian (2008) reported the synthesis of six new 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds, showcasing the versatility of this chemical in creating diverse molecular structures characterized by NMR, MS, and elemental analysis (Ju Xiu-lian, 2008). Similarly, the work by S. A. Al-Issa (2012) involved the creation of new series of pyridine and fused pyridine derivatives, highlighting the compound's utility in generating complex heterocyclic frameworks with potential for further chemical and biological investigation (S. A. Al-Issa, 2012).

Structural Characterization and Biological Evaluation

Further studies extend into the structural characterization and evaluation of the biological activities of derivatives. Z. Karczmarzyk and W. Malinka (2008) focused on the structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis, to understand the molecular conformations and interactions critical to their analgesic action (Z. Karczmarzyk & W. Malinka, 2008). These studies not only contribute to the chemical understanding of such derivatives but also open pathways for developing new therapeutic agents.

Antimicrobial and Anticonvulsant Properties

The compound and its derivatives have also been explored for antimicrobial and anticonvulsant properties. For example, H. Foks et al. (2005) synthesized new pyrazine and pyridine derivatives showing antibacterial activity, indicating the compound's relevance in creating bioactive agents capable of addressing microbial resistance (H. Foks et al., 2005). Additionally, J. Obniska et al. (2005) reported on the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives, further illustrating the potential therapeutic applications of compounds synthesized from 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine (J. Obniska et al., 2005).

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJECVYMIOYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363035
Record name 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine

CAS RN

860787-10-6
Record name 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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